molecular formula C9H17NO5 B12639714 Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate CAS No. 920753-44-2

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate

Katalognummer: B12639714
CAS-Nummer: 920753-44-2
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: CQISKPGEUORWHY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate typically involves the esterification of amino acids. One common method is the reaction of an amino acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces the ethyl ester of the amino acid, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (2S)-4-aminobutanoate: Similar in structure but lacks the ethoxycarbonyl group.

    Ethyl (2S)-4-hydroxybutanoate: Similar but lacks the amino group.

    Ethyl (2S)-4-(methoxycarbonyl)amino-2-hydroxybutanoate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other similar compounds may not be able to, making it valuable in various applications .

Eigenschaften

CAS-Nummer

920753-44-2

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate

InChI

InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI-Schlüssel

CQISKPGEUORWHY-ZETCQYMHSA-N

Isomerische SMILES

CCOC(=O)[C@H](CCNC(=O)OCC)O

Kanonische SMILES

CCOC(=O)C(CCNC(=O)OCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.